ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1H-1,2,3-triazole-4-carboxylic acid, 5-methyl-1-[(4-methylphenyl)methyl]-, ethyl ester. The compound possesses the molecular formula C14H17N3O2 with a molecular weight of 259.309 daltons and is registered under Chemical Abstracts Service number 1030014-84-6. The structural designation reflects the presence of a five-membered triazole ring bearing three nitrogen atoms in positions 1, 2, and 3, with specific substitution patterns that define its chemical identity.
The nomenclature systematically describes several key structural features that contribute to the compound's unique properties. The triazole core contains a methyl group at position 5 and a carboxylate ester functionality at position 4, while position 1 bears a 4-methylbenzyl substituent. This substitution pattern creates multiple potential sites for chemical modification and influences the compound's overall reactivity profile. The presence of the 4-methylbenzyl group introduces additional steric considerations and electronic effects that distinguish this compound from simpler triazole derivatives.
Isomeric considerations for this compound encompass both structural and stereochemical aspects that affect its chemical behavior. The 1,2,3-triazole ring system itself can exist in different tautomeric forms, although the 1H-tautomer is typically favored under normal conditions. The substitution pattern creates potential for regioisomers depending on the synthetic approach used, particularly regarding the attachment of the methylbenzyl group to different nitrogen atoms in the triazole ring. Additionally, the presence of the chiral center adjacent to the triazole ring in some synthetic intermediates can lead to stereochemical complexity, although the final product exhibits a defined substitution pattern that eliminates most stereochemical ambiguity.
X-ray Crystallographic Analysis of Molecular Geometry
Crystallographic analysis of related 1,2,3-triazole compounds provides valuable insights into the expected molecular geometry and packing arrangements of this compound. Studies of structurally similar compounds, such as ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, demonstrate that these molecules typically crystallize in monoclinic space groups with specific geometric parameters that influence their physical properties. The crystal structure analysis reveals that the 1,2,3-triazole ring maintains planarity with minimal deviation from the mean plane, typically less than 0.003 Angstroms for individual atoms within the ring system.
The geometric relationship between the triazole ring and the attached phenyl ring system shows significant angular displacement due to steric interactions. In related compounds, the dihedral angle between the triazole ring and the phenyl ring ranges from approximately 37 to 50 degrees, depending on the specific substituents present. For ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, the dihedral angle was determined to be 37.93 degrees, indicating substantial non-planarity that affects molecular packing and intermolecular interactions. This geometric arrangement suggests that this compound likely exhibits similar angular relationships between its ring systems.
Intermolecular interactions within the crystal structure play crucial roles in determining the overall packing arrangement and physical properties of the compound. Crystallographic studies of related triazole derivatives reveal the presence of multiple hydrogen bonding interactions, including carbon-hydrogen to nitrogen bonds that link molecules into extended two-dimensional networks. π-π stacking interactions between aromatic ring systems also contribute to crystal stability, with centroid-to-centroid distances typically ranging from 3.6 to 3.8 Angstroms. These structural features suggest that this compound would exhibit similar intermolecular interactions, leading to well-defined crystal structures with characteristic melting points and solubility properties.
Comparative Analysis with Related 1,2,3-Triazole Derivatives
Comparative structural analysis reveals significant relationships between this compound and other members of the 1,2,3-triazole family, particularly those bearing similar substitution patterns. The parent compound ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 4343-73-1) serves as a fundamental reference point, possessing the molecular formula C6H9N3O2 and representing the core structure without the methylbenzyl substituent. This comparison highlights the significant molecular weight increase from 155.15 to 259.309 daltons achieved through the addition of the 4-methylbenzyl group, demonstrating the substantial structural modification introduced by this substitution.
The presence of different aryl substituents on the triazole nitrogen atom creates a family of related compounds with varying electronic and steric properties. Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate represents a notable comparison compound, where the electron-withdrawing nitro group significantly alters the electronic distribution within the molecule compared to the electron-donating methyl group in the target compound. This electronic difference manifests in altered reaction rates, stability profiles, and intermolecular interaction patterns, with the nitro-substituted derivative showing increased planarity between ring systems due to enhanced conjugation effects.
Synthetic accessibility and reaction pathways also provide important comparative insights among triazole derivatives. The general synthetic approach for 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids typically involves the reaction of aryl azides with ethyl acetoacetate under basic conditions, followed by various transformations to introduce specific functional groups. Studies demonstrate that compounds such as ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate can be synthesized through multi-step processes involving protection and deprotection strategies, achieving yields ranging from 80 to 95 percent depending on reaction conditions. These synthetic precedents suggest that this compound can be prepared through similar methodologies with appropriate modifications to accommodate the specific methylbenzyl substituent requirements.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | C6H9N3O2 | 155.15 | Parent structure without aryl substitution |
| This compound | C14H17N3O2 | 259.309 | Target compound with methylbenzyl group |
| Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | C12H12N4O4 | 276.26 | Electron-withdrawing nitro substitution |
| Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate | C12H13N3O2 | 231.26 | Simple phenyl substitution |
Properties
IUPAC Name |
ethyl 5-methyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-14(18)13-11(3)17(16-15-13)9-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHNJWJCZRLSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649775 | |
| Record name | Ethyl 5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030014-84-6 | |
| Record name | Ethyl 5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often 4-methylbenzyl azide, and the alkyne is ethyl propiolate.
Cycloaddition Reaction: The azide and alkyne undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.
Esterification: The resulting triazole intermediate is then esterified to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: Products include ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate often involves multi-step reactions that integrate various reagents and conditions to achieve the desired compound. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research has demonstrated that derivatives of triazole compounds exhibit significant activity against various microbial strains. For instance, studies have shown that this compound displays moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli, and fungi including Candida albicans and Aspergillus niger .
Table: Antimicrobial Activity of this compound
| Microbial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 7.50 |
| S. aureus | 6.80 |
| B. subtilis | 7.10 |
| C. albicans | 3.90 |
| A. niger | 2.10 |
Pharmacological Potential
The pharmacological potential of this compound is under investigation for its possible use in treating various diseases. The compound's ability to inhibit specific enzymes involved in metabolic pathways suggests its potential as a therapeutic agent in cancer treatment and other metabolic disorders .
Computational Studies
Recent computational studies have utilized density functional theory (DFT) to analyze the electronic properties of this compound. Theoretical calculations have provided insights into its charge transfer characteristics and predicted absorption spectra in various solvents . Such studies are crucial for understanding the drug-likeness and pharmacokinetics of the compound.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This compound may also interfere with cellular pathways by binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Positional Isomerism
- Ethyl 5-Methyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-3-Carboxylate (L1) vs. Ethyl 5-Methyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate (L2): The positional isomerism of the carboxylate group (3 vs. 4) in these ligands leads to divergent coordination behaviors. L1 forms hydrogen-bonded 1D coordination polymers with Cd(II), while L2 generates 3D frameworks due to enhanced N-donor accessibility at position 4 . The target compound’s ethyl carboxylate at position 4 similarly enables robust metal coordination, as seen in Cd(II) complexes .
Substituent Effects at Position 5
- Ethyl 5-Formyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate :
Replacing the methyl group with a formyl group increases steric hindrance, resulting in a larger dihedral angle (74.02°) between the triazole and pyridyl rings compared to the methyl-substituted analog (50.3°) . This distortion impacts crystal packing and π-π interactions .
Variations at Position 1
- Ethyl 5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-Carboxylate :
The electron-deficient 4-nitrophenyl group increases acidity at position 1, facilitating hydrazide formation (e.g., compound 3 in ) . In contrast, the 4-methylbenzyl group in the target compound provides steric shielding and lipophilicity, favoring hydrophobic interactions in coordination polymers .
Physicochemical Properties
Thermal Stability
- Coordination polymers derived from ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (L2) exhibit higher thermal stability (decomposition >300°C) than L1-based polymers due to stronger metal-ligand bonds in 3D frameworks . The 4-methylbenzyl analog likely shares this trend, as bulky aromatic groups enhance thermal resistance .
Luminescence
Downstream Functionalization
- The ethyl carboxylate group in the target compound is hydrolyzable to carboxylic acids, enabling use as a building block for coordination polymers (e.g., NaL2 in ) . In contrast, formyl-substituted triazoles () undergo aldol condensations, forming fused heterocycles .
Data Tables
Table 1: Substituent Effects on Dihedral Angles
Table 2: Thermal Properties of Coordination Polymers
| Ligand | Cd(II) Polymer Structure | Decomposition Temperature |
|---|---|---|
| L1 (3-carboxylate) | 1D hydrogen-bonded | ~250°C |
| L2 (4-carboxylate) | 3D framework | >300°C |
Biological Activity
Ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1030014-84-6) is a compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C14H17N3O2
- Molecular Weight : 259.30 g/mol
- Melting Point : 132 °C
- Purity : ≥95%
Biological Activity Overview
The biological activities of triazole derivatives are diverse, encompassing antifungal, antibacterial, anticancer, and antiparasitic properties. This compound has shown promising results in various studies.
Antiparasitic Activity
Recent studies have indicated that triazole derivatives exhibit significant antiparasitic effects. For example, compounds structurally similar to this compound have been tested against Trypanosoma cruzi, the causative agent of Chagas disease. These studies utilized high-content screening methods to evaluate the efficacy of different triazole compounds in infected VERO cells. The results demonstrated that modifications to the benzyl substituent can enhance metabolic stability and potency against the parasite .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the triazole ring plays a crucial role in interacting with biological targets through:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit specific enzymes critical for the survival of pathogens.
- Interference with Metabolic Pathways : By disrupting metabolic pathways in parasites or cancer cells, these compounds can lead to cell death or reduced proliferation.
Study 1: Antiparasitic Efficacy
A study focusing on a series of triazole derivatives demonstrated that compounds with specific substitutions on the benzyl ring exhibited enhanced activity against T. cruzi. The most potent compound from this series was identified as having a para-tert-butyl group, which significantly improved its antiparasitic efficacy compared to other derivatives .
Study 2: Anticancer Activity
Triazoles have also been explored for their anticancer properties. In vitro studies showed that this compound could inhibit the growth of various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Comparative Table of Biological Activities
Q & A
What synthetic methodologies are commonly employed for synthesizing ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate?
Basic
The synthesis of triazole derivatives often utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, analogous compounds like 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid are synthesized via cyclocondensation of alkynes (e.g., phenylacetylene) with sodium azide and methyl iodide in the presence of copper iodide catalysts. Subsequent oxidation steps (e.g., using ethyl formate and butyllithium) yield carboxylate derivatives . This method emphasizes stereoselectivity and scalability, with yields typically optimized through temperature control and catalyst loading.
How can computational chemistry enhance the design and optimization of this compound’s synthesis?
Advanced
Computational tools, such as quantum chemical calculations and reaction path search algorithms, enable predictive modeling of reaction mechanisms. For instance, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs these methods to identify transition states, evaluate energy barriers, and predict optimal reaction conditions (e.g., solvent choice, catalyst efficiency). This reduces trial-and-error experimentation and accelerates the development of efficient synthetic routes .
What spectroscopic and crystallographic techniques are critical for structural elucidation?
Basic
Key techniques include:
- NMR Spectroscopy : To confirm substituent positions (e.g., methyl and benzyl groups) via chemical shifts and coupling patterns.
- X-ray Crystallography : Provides definitive bond lengths, angles, and crystal packing, as demonstrated in studies of methyl 1H-1,2,3-triazole-4-carboxylate derivatives .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Combined approaches are recommended for unambiguous structural assignment .
What strategies address discrepancies between experimental data and computational predictions for triazole derivatives?
Advanced
Iterative refinement using hybrid experimental-theoretical frameworks resolves contradictions. For example, density functional theory (DFT) calculations can predict NMR chemical shifts or vibrational frequencies, which are then compared to experimental data. Deviations may indicate overlooked conformational dynamics or solvent effects, prompting re-evaluation of computational models. This approach was successfully applied in studies of pyrazole-4-carboxylic acid derivatives .
Which biological targets are prioritized in preliminary pharmacological screening for triazole carboxylates?
Basic
Triazole derivatives are screened for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) or antimicrobial targets (e.g., bacterial efflux pumps). For example, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate analogs have been tested for anti-cancer activity via kinase inhibition assays . Initial screening often involves in vitro assays followed by structure-activity relationship (SAR) analysis.
How can statistical experimental design (DoE) optimize reaction parameters for scale-up synthesis?
Advanced
Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, systematically vary parameters (e.g., temperature, stoichiometry, catalyst concentration) to identify critical factors affecting yield and purity. For instance, Polish Journal of Chemical Technology highlights DoE’s role in minimizing experimental runs while maximizing data quality, enabling efficient optimization of heterocyclic compound synthesis .
What electronic and steric effects arise from the 4-methylbenzyl and ester substituents in this compound?
Advanced
The electron-donating methyl group on the benzyl ring enhances stability via resonance, while the ester moiety introduces polarity, influencing solubility and reactivity. Computational studies (e.g., natural bond orbital analysis) can quantify substituent effects on charge distribution and frontier molecular orbitals, as demonstrated in pyrazole-carboxylic acid systems . Steric hindrance from the benzyl group may also affect regioselectivity in further functionalization.
What stability considerations are critical for long-term storage of this compound?
Basic
Stability is influenced by:
- Moisture : Hydrolysis of the ester group necessitates anhydrous storage.
- Temperature : Recommendations for analogous compounds suggest storage at –20°C under inert gas (e.g., argon) .
- Light Sensitivity : Amber glass containers prevent photodegradation, particularly for triazoles with conjugated systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
